2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid involves the methylation of L-arginine. This reaction is catalyzed by an enzyme set called S-adenosylmethionine protein N-methyltransferases (protein methylases I and II). The methyl groups transferred to create this compound are derived from the methyl group donor S-adenosylmethionine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the enzymatic methylation process described above is likely adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. Specific conditions such as temperature, pH, and solvent choice can significantly influence the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in protein modification and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid involves its interference with L-arginine in the production of nitric oxide. This interference can affect endothelial function and cardiovascular health. The compound is created in protein methylation, a common mechanism of post-translational protein modification, catalyzed by S-adenosylmethionine protein N-methyltransferases .
Comparison with Similar Compounds
Similar Compounds
L-arginine: A conditionally-essential amino acid closely related to 2-Amino-5-(amino-dimethylamino-methylidene)amino-pentanoic acid.
N5-(Aminocarbonyl)-L-ornithine: Another compound in the same class of alpha amino acids.
Uniqueness
This compound is unique due to its role as a metabolic by-product of protein modification and its specific interference with nitric oxide production, which is crucial for cardiovascular health .
Properties
IUPAC Name |
2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860788 |
Source
|
Record name | 2‐Amino‐5‐(N',N'‐dimethylcarbamimidamido)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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